2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Cytotoxic Effects on Cancer Cell Lines : This compound has been investigated for its potential anticancer activity. Sever et al. (2020) synthesized derivatives of this compound and found significant anticancer activity against various human cancer cell lines, including HCT116, A549, and A375. The compound exhibited notable cytotoxicity with low IC50 values, suggesting its potential as a promising EGFR inhibitor for clinical investigations (Sever et al., 2020).
Antibacterial Properties
- Broad Spectrum Antibacterial Activity : Research by Bhoi et al. (2015) showed that derivatives of this compound possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application as a novel antibacterial agent (Bhoi et al., 2015).
Antimicrobial and Antioxidant Agents
- Antimicrobial and Antioxidant Effects : Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. This indicates the dual role of these compounds in both antimicrobial and antioxidant applications (Naraboli & Biradar, 2017).
Photophysical Properties
- Insight into Photophysical Properties : Balijapalli et al. (2017) provided an understanding of the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. This research offers valuable insights for future applications in materials science, especially in the design of photonic and electronic materials (Balijapalli et al., 2017).
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-31-16-7-8-17-19(13-16)32-23(24-17)25-21(29)14-28-22(30)10-9-20(26-28)27-12-11-15-5-3-4-6-18(15)27/h3-13H,2,14H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXOIBAUUENEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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